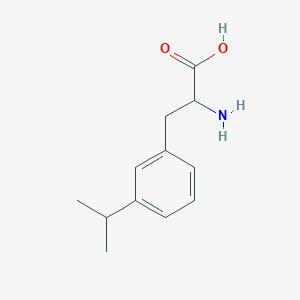

2-Amino-3-(3-isopropylphenyl)propanoic acid

Description

2-Amino-3-(3-isopropylphenyl)propanoic acid is a non-proteinogenic amino acid derivative featuring a phenyl ring substituted with an isopropyl group at the 3-position. This structural motif places it within a broader class of aromatic amino acids, where the substituent on the phenyl ring significantly influences physicochemical properties, solubility, and biological interactions. Such compounds are often investigated for applications in biocatalysis, pharmaceutical intermediates, or metal complexation .

Properties

IUPAC Name |

2-amino-3-(3-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)10-5-3-4-9(6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRDTJYORKPIGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-isopropylphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-isopropylbenzaldehyde and glycine.

Condensation Reaction: The aldehyde group of 3-isopropylbenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include:

Catalytic Hydrogenation: This method involves the use of a metal catalyst such as palladium on carbon to facilitate the reduction of the imine intermediate.

Crystallization: The final product is purified through crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(3-isopropylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Amines, alcohols.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibiotic Synthesis:

The compound serves as an important intermediate in the synthesis of various antibiotics. For example, it can be utilized in the production of L-threo 2-amino-3-hydroxy-3-phenylpropionic acid, which is a precursor for antibiotics like florfenicol and thiamphenicol. These antibiotics are critical in treating bacterial infections and have been developed to combat antibiotic resistance by providing alternatives to conventional therapies .

Neuropharmaceuticals:

Research indicates that derivatives of 2-amino-3-(3-isopropylphenyl)propanoic acid may have potential applications in neuropharmaceuticals. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways, which are crucial for treating mood disorders and neurodegenerative diseases .

Biochemical Research

Enzyme Inhibition Studies:

The compound has been investigated for its role as an enzyme inhibitor. Certain studies have focused on its ability to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in understanding disease mechanisms and developing therapeutic agents targeting metabolic disorders .

Stereoisomeric Enrichment:

Recent advancements have demonstrated methods for stereoisomeric enrichment of related compounds using D-threonine aldolase. This process enhances the yield of specific enantiomers that exhibit higher biological activity, making it a valuable approach in drug development .

Industrial Applications

Pharmaceutical Manufacturing:

In pharmaceutical manufacturing, this compound is used as a building block for synthesizing complex organic molecules. Its unique chemical properties allow for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects .

Research Reagent:

This compound is also employed as a reagent in various biochemical assays and screening processes. Its ability to interact with biological systems makes it a useful tool for researchers investigating cellular responses to different compounds .

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key substituent effects on molecular weight, solubility, and biological activity are highlighted.

Substituent Effects on Properties

- Electron Effects : Electron-withdrawing groups (e.g., nitro in ) increase acidity of the carboxylic moiety, whereas electron-donating groups (e.g., isopropyl) may reduce reactivity in electrophilic substitutions.

- Steric Hindrance : Bulky substituents like isopropyl could hinder enzymatic interactions or metal coordination compared to smaller groups (e.g., fluoro in ).

Biological Activity

2-Amino-3-(3-isopropylphenyl)propanoic acid, also known as a derivative of phenylpropionic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by an amino group and a branched isopropyl phenyl moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates the presence of a carboxylic acid functional group, an amine group, and an aromatic ring, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds related to this structure have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 45 |

| Compound B | HCT-116 (Colon) | 6 |

| Compound C | HepG-2 (Liver) | 48 |

These results suggest that similar compounds may also exhibit potent anticancer activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism by which these compounds exert their effects often involves the inhibition of key cellular pathways. For instance, studies have shown that certain derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase and subsequent apoptosis in cancer cells .

Figure 1: Proposed Mechanism of Action

- Inhibition of CDK2/cyclin A2 complexes.

- Induction of apoptosis through mitochondrial pathways.

Case Studies

Case Study 1: In Vitro Antitumor Activity

A study investigated the effects of a closely related compound on various human tumor cell lines. The compound demonstrated a dose-dependent inhibition of cell growth, with notable effects observed at concentrations as low as 10 µM. The mechanism was further elucidated through molecular docking studies which indicated strong binding affinity to CDK2 .

Case Study 2: Amyloid Inhibition

Another research highlighted the potential of similar compounds as inhibitors of amyloid fibrillogenesis. The study focused on hen egg white lysozyme (HEWL) models, where the compound showed promise in blocking amyloid aggregation, suggesting therapeutic implications for neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.